N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide
Description
N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that features a piperidine ring and a quinoline moiety
Properties
IUPAC Name |
N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12-13(2)19-17-7-5-4-6-16(17)18(12)21-10-8-15(9-11-21)20-14(3)22/h4-7,15H,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGOJSSINZVBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)N3CCC(CC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl Groups: The 2,3-dimethyl substitution on the quinoline ring can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Formation of Piperidine Ring: The piperidine ring can be synthesized via the reduction of pyridine using hydrogen in the presence of a metal catalyst such as palladium on carbon.
Coupling of Quinoline and Piperidine: The quinoline and piperidine moieties are coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the quinoline derivative.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the quinoline moiety can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted acetamide derivatives.
Scientific Research Applications
N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby exerting an antagonistic effect.
Comparison with Similar Compounds
- N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]methanol
- N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]ethylamine
- N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]propionamide
Comparison: N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
